Clofencet
Overview
Description
Clofencet is a plant growth regulator primarily used in the production of hybrid wheat seeds. It is known for its ability to suppress normal pollen development without affecting female fertility, making it an effective chemical hybridization agent . The chemical formula for this compound is C₁₃H₁₁ClN₂O₃, and it is highly soluble in water, non-volatile, and moderately persistent in soil systems .
Mechanism of Action
Target of Action
Clofencet, a plant growth regulator, primarily targets a protein that belongs to the DUF3456 family . This protein plays a crucial role in the normal development of pollen, which is essential for plant reproduction.
Mode of Action
It is known that this compound suppresses normal pollen development without affecting the overall fertility of the plant . This makes the plant adaptable to hybridization without the need for laborious hand pollination .
Biochemical Pathways
It is known that the compound’s action on the duf3456 protein affects the normal development of pollen . This suggests that this compound may influence pathways related to plant reproduction and growth.
Pharmacokinetics (ADME Properties)
It is known that this compound is highly soluble in water, non-volatile, and moderately persistent in soil systems .
Result of Action
The primary molecular effect of this compound is the suppression of normal pollen development This results in plants that are still fertile but are more amenable to hybridization
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in water and persistence in soil suggest that rainfall and soil type could impact its effectiveness .
Preparation Methods
Clofencet can be synthesized through the reaction of 2-(4-chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylic acid with potassium hydroxide to form its potassium salt . The industrial production methods involve the use of ground application equipment with low-pressure nozzles and low drift flat fan nozzles. The application rates for wheat range from 3 to 50 gallons per acre and are applied once per growing season .
Chemical Reactions Analysis
Clofencet undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Clofencet has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Clofencet is unique in its ability to selectively suppress pollen development without affecting female fertility. Similar compounds include:
2-(4-chlorophenyl)-3-ethyl-5-oxo-2,5-dihydropyridazine-4-carboxylic acid: Another pyridazinone derivative with similar properties.
2-(4-chlorophenyl)-3-ethyl-2,5-dihydro-5-oxopyridazine-4-carboxylic acid: A closely related compound used for similar purposes.
This compound stands out due to its specific application in hybrid wheat seed production and its effectiveness in improving crop yields and resistance to pests .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-10-12(13(18)19)11(17)7-15-16(10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZCXVUFSNPNON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043978 | |
Record name | Clofencet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan or yellow solid (technical grade); [Merck Index] | |
Record name | Clofencet | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4451 | |
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Solubility |
In organic solvents (% w/v): methanol = 1.6%; acetone = <0.05%; dichloromethane = <0.04%; toluene = <0.04%; ethyl acetate = <0.05%; n-hexane = <0.06%, In distilled water, >55.2% w/v (>552,000 mg/l); >65.5% at pH5 (655,000 mg/l); >65.2% at pH 7 (>652,000 mg/l); >65.8% at pH 9 (>658,000 mg/l), In water, 700,000 mg/l, temperature not specified | |
Record name | CLOFENCET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7008 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.44 g/ml @ 20 °C | |
Record name | CLOFENCET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7008 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
less than 1.0X10-7 mm Hg @ 25 °C | |
Record name | CLOFENCET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7008 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid fawn-colored powder | |
CAS No. |
129025-54-3 | |
Record name | Clofencet | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129025-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Clofencet [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129025543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clofencet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Pyridazinecarboxylic acid, 2-(4-chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CLOFENCET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4N3YI429F | |
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Record name | CLOFENCET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7008 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Melts/decomposes @ 269 °C | |
Record name | CLOFENCET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7008 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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